(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(2S)-1,4-dimethyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-7-10(3)5-6-11(9)4/h8-9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI Key |
UOYWUURPXFHBFC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1C)C |
Canonical SMILES |
CC(C)C1CN(CCN1C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Formaldehyde and Piperazine Derivatives
One of the classical routes to substituted piperazines, including 1,4-dimethylpiperazine derivatives, involves the reaction of piperazine with formaldehyde followed by catalytic hydrogenation. This method is well-documented in U.S. Patent US3948900A.
-
- Piperazine is reacted with formaldehyde in a controlled molar ratio (more than 1.3:1 to less than 2.0:1 formaldehyde to piperazine) in methanol as the major solvent with less than 35% water content.
- The reaction mixture is then subjected to catalytic hydrogenation using nickel or cobalt catalysts at temperatures between 60°C and 130°C under hydrogen pressure.
-
- The molar ratio of formaldehyde to piperazine is critical to avoid formation of unwanted polymers such as poly(methylenepiperazine).
- The solvent system (methanol with limited water) enhances selectivity and purity.
- The process yields a crude hydrogenated product free of piperazine impurities, facilitating easier separation of 1-methylpiperazine and 1,4-dimethylpiperazine by fractional distillation.
| Parameter | Range/Value |
|---|---|
| Formaldehyde:Piperazine molar ratio | 1.3:1 to < 2.0:1 (preferably 1.4:1 to 1.7:1) |
| Solvent | Methanol (major), ≤35% water |
| Catalyst | Nickel-on-kieselguhr or cobalt catalyst |
| Temperature | 60°C to 130°C |
| Hydrogen Pressure | ~50 psig |
| Reaction Time | ~6 hours |
| Product Composition (typical) | 58% 1-methylpiperazine, 42% 1,4-dimethylpiperazine, <0.5% impurities |
-
- The reaction proceeds via formation of bis(hydroxymethyl)piperazine intermediates, which upon hydrogenation yield methylated piperazines.
- The control of formaldehyde concentration prevents polymer formation and piperazine contamination.
-
- High purity products without extensive purification.
- Economical due to mild conditions and simple distillation separation.
Example Experimental Procedure:
- 10 moles of piperazine dissolved in methanol mixed with 13.7 moles of 37% formalin under cooling (<45°C).
- The slurry containing poly(methylenepiperazine) is hydrogenated with 35 g nickel catalyst at 86-90°C and 50 psig hydrogen for 6 hours.
- Gas chromatography confirms product purity with no free piperazine detected.
Synthesis via 3,4-Dehydropiperazine-2-one Intermediates and Reduction
A more recent and sophisticated synthetic approach is described in U.S. Patent US6603003B2, which involves the preparation of substituted piperazines through cyclic amide intermediates followed by reduction.
| Step | Description |
|---|---|
| A | Reaction of substituted or unsubstituted ethylenediamine with an ester (e.g., methyl benzoylformate) to form 3,4-dehydropiperazine-2-one derivatives. |
| B | Reduction of the cyclic amide intermediate using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the substituted piperazine. |
| C | Optional alkylation to introduce further substituents if necessary. |
- Specific Example: Preparation of 1-Methyl-3-phenylpiperazine
| Parameter | Value |
|---|---|
| Starting amine | N-methyl ethylenediamine (5.64 kg, 76.15 mol) |
| Ester used | Methyl benzoylformate (10 kg, 60.91 mol) |
| Solvent | Toluene (80 L) |
| Reaction temperature | 20-65°C (initial mixing to reflux) |
| Reaction time | 6 hours |
| Reduction agent | LiAlH4 (193.8 g, 5.1 mol) in THF |
| Reduction temperature | 10-55°C |
| Yield | 60.5% (272 g isolated product) |
-
- The ester and ethylenediamine condense to form a cyclic amide (3,4-dehydropiperazine-2-one).
- Reduction opens the amide to the corresponding piperazine derivative.
- This method allows for precise control over substitution and stereochemistry.
-
- High selectivity and yields.
- Flexibility to introduce various substituents.
- Suitable for chiral and complex piperazine derivatives.
Comparative Analysis of Preparation Methods
| Feature | Catalytic Hydrogenation of Formaldehyde/Piperazine | Cyclic Amide Intermediate Reduction Method |
|---|---|---|
| Starting Materials | Piperazine, Formaldehyde | Ethylenediamine derivatives, Esters |
| Reaction Type | Condensation + Catalytic Hydrogenation | Condensation + Hydride Reduction |
| Catalyst | Nickel or Cobalt hydrogenation catalysts | Hydride reagents (LiAlH4, NaBH4) |
| Solvent | Methanol with limited water | Toluene, THF |
| Temperature Range | 60-130°C | 10-65°C |
| Product Purity | High, minimal piperazine impurity | High, with controlled substitution |
| Scalability | Industrially scalable | Suitable for fine chemical synthesis |
| Control over Stereochemistry | Limited | Better control via intermediate design |
Research Discoveries and Notes
The molar ratio of formaldehyde to piperazine is a critical parameter controlling the product distribution and purity in the hydrogenation method. Ratios between 1.3:1 and 1.7:1 formaldehyde:piperazine yield crude products free of piperazine impurities, simplifying purification.
The polymerization side reaction forming poly(methylenepiperazine) is avoided by controlling reactant ratios and solvent water content.
The cyclic amide intermediate method allows for the introduction of various alkyl and aryl substituents, expanding the scope of piperazine derivatives accessible through this route.
Reduction with LiAlH4 provides high yields of substituted piperazines but requires careful handling due to reagent reactivity.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine groups in (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine undergo acylation with acyl halides or anhydrides. For example:
-
Reaction with acetyl chloride in dichloromethane at 0–5°C yields N-acetyl derivatives.
-
Steric hindrance from the isopropyl group may slow reaction kinetics compared to simpler piperazines .
Key Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetic anhydride | DCM | 0–5°C | ~75 |
| Benzoyl chloride | THF | RT | ~68 |
Alkylation Reactions
Alkylation typically occurs at the less sterically hindered nitrogen atom. For instance:
-
Treatment with methyl iodide in ethanol containing potassium carbonate at reflux produces N-alkylated products .
-
The reaction with ethyl bromoacetate introduces ester-functionalized side chains, enabling further derivatization .
Sulfonylation Reactions
The compound reacts with sulfonyl chlorides to form sulfonamides. An example from structural analogs includes:
-
Reaction with 4-(2-methylphenyl)piperazinyl sulfonyl chloride under basic conditions (e.g., pyridine) to form sulfonamide derivatives, as seen in PubChem CID 10483105 .
N-Oxidation
Oxidation with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide generates N-oxide derivatives. These products are pivotal in drug metabolism studies, as demonstrated in Satyanarayana et al. (2005) .
Coordination Chemistry
The nitrogen atoms act as ligands for metal ions. For example:
-
Coordination with cadmium(II) forms stable complexes, as reported in Keypour et al. (2009) .
-
The stereochemistry of the compound may influence the geometry of resulting metal complexes.
Coupling and Cyclization Reactions
Piperazine derivatives participate in nucleophilic aromatic substitution (SNAr) and Heck coupling:
-
SNAr reactions with aryl halides (e.g., 2-nitro-5-halopyridine) proceed under basic conditions (e.g., MgCl₂) .
-
Heck coupling with brominated aryl groups enables the formation of complex heterocycles, as seen in palbociclib synthesis .
Comparative Reactivity
Reactivity differences arise due to steric and electronic effects:
| Reaction Type | Steric Influence | Notable Byproducts |
|---|---|---|
| Acylation | Moderate | Diacetylated forms |
| Alkylation | High | Monoalkylated |
| Sulfonylation | Low | None reported |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol. Its structure includes two methyl groups and an isopropyl group attached to the piperazine ring, which contributes to its biological activity and reactivity. The stereochemistry of the compound is crucial for its interaction with biological targets, influencing its pharmacological properties.
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
-
Biological Activity :
- Research indicates that piperazine derivatives exhibit diverse pharmacological effects, including:
- Antiviral Properties : Compounds containing the piperazine moiety have shown potential activity against viruses such as adenoviruses .
- Monoamine Oxidase Inhibition : Studies have explored the use of piperazine derivatives for inhibiting monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters .
- Research indicates that piperazine derivatives exhibit diverse pharmacological effects, including:
- Cosmetic Formulations :
Case Studies and Research Findings
Several studies have highlighted the applications of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine:
- A study demonstrated its effectiveness as a precursor in synthesizing novel thiazolylhydrazine-piperazine derivatives with notable monoamine oxidase inhibitory activities. These derivatives were designed to enhance therapeutic effects while minimizing side effects associated with traditional treatments .
- Another research effort focused on the interaction of this compound with gold nanoclusters for drug discrimination applications. The kinetics of charge transfer reactions were analyzed to understand better how these interactions could be utilized in biosensing technologies .
Mechanism of Action
The mechanism of action of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives can act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents . The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives differ in substituent patterns, which critically influence solubility, bioavailability, and target selectivity. Key comparisons include:
Key Observations :
- Stereochemistry: The S-configuration at C2 may confer selective binding to chiral targets, unlike non-chiral derivatives like BZP .
Pharmacological and Therapeutic Profiles
- CNS Effects : Derivatives like BZP and TFMPP act as serotonin receptor agonists, whereas the target compound’s substituents may favor dopamine receptor modulation .
- Solubility-Bioavailability Trade-offs: Ethylene-spaced quinolone-piperazines (e.g., 8ac) achieve high solubility (80+ µM) but lower lipophilicity, whereas the target compound’s alkyl groups may favor tissue distribution over plasma solubility .
Biological Activity
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine is a chiral piperazine derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Chemical Formula : C₈H₁₈N₂
- Molecular Weight : Approximately 142.24 g/mol
- Structure : Contains two methyl groups and an isopropyl group attached to the piperazine ring, contributing to its unique three-dimensional conformation.
Pharmacological Activities
Research indicates that piperazine derivatives, including (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine, exhibit a variety of biological activities. These include:
- Binding Affinity : Studies have shown that this compound interacts with various biological targets, influencing its efficacy in different applications.
- Antimicrobial Properties : Similar compounds have demonstrated inhibitory effects against pathogens such as Mycobacterium tuberculosis by targeting specific enzymes critical for bacterial survival .
- Cytotoxic Effects : Piperazine derivatives have been investigated for their antiproliferative effects in cancer cell lines, indicating potential utility in oncology .
The biological activity of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine can be attributed to its ability to bind to various receptors and enzymes:
- Inhibition of Enzymes : Analogous compounds have been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), which is essential for purine biosynthesis in bacteria .
- Receptor Binding : Some piperazine derivatives demonstrate binding affinity to aminergic receptors, suggesting a role in modulating neurotransmitter systems .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study explored the structure–activity relationship of piperazine derivatives and identified specific modifications that enhance their antimicrobial efficacy against resistant strains of M. tuberculosis. The findings emphasized the importance of maintaining certain structural features for optimal activity .
- Another investigation into a related piperazine compound revealed its ability to trigger necroptosis in leukemic cells, highlighting the potential for developing novel cancer therapies based on this mechanism .
Q & A
Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine?
- Methodological Answer : Enantioselective synthesis can be achieved via:
- Chiral Pool Synthesis : Use (2S)-configured starting materials (e.g., L-amino acid derivatives) to retain stereochemistry during piperazine ring formation.
- Asymmetric Catalysis : Employ chiral ligands or organocatalysts in key steps like alkylation or cyclization .
- Resolution Techniques : Post-synthesis resolution using chiral HPLC or enzymatic methods (e.g., lipase-mediated kinetic resolution) .
- Validation : Confirm enantiopurity via polarimetry, chiral GC/MS, or NMR with chiral shift reagents .
Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement ).
- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments or chiral solvating agents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .
- Circular Dichroism (CD) : Correlate Cotton effects with known stereoisomers .
Q. How can researchers assess the purity of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine using chromatographic methods?
- Methodological Answer :
- HPLC with Chiral Columns : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions .
- GC-MS : Monitor for trace impurities using split/splitless injection modes and electron ionization .
- TLC with Chiral Stationary Phases : Validate separation efficiency using iodine vapor or UV visualization .
Advanced Research Questions
Q. How do structural modifications to the piperazine ring influence binding affinity to serotonin receptors (e.g., 5-HT₇)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Introduce substituents (e.g., lipophilic groups at C2) to enhance hydrophobic interactions with receptor pockets .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity changes .
- Experimental Validation :
- Radioligand binding assays (e.g., ³H-LSD displacement for 5-HT₇) .
- Functional assays (e.g., cAMP accumulation) to determine agonist/antagonist profiles .
Q. What experimental approaches resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Control Enantiopurity : Verify stereochemical consistency using chiral analytical methods to rule out racemization .
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) .
- Cross-Validate Models : Compare in vitro (e.g., membrane assays) and in vivo (e.g., rodent behavioral tests) data .
Q. How does the (2S) configuration influence conformational dynamics in target proteins (e.g., enzymes or GPCRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-induced protein folding using GROMACS or AMBER .
- Cryo-EM/X-ray Crystallography : Resolve ligand-bound protein structures to identify stereospecific interactions (e.g., hydrogen bonding with Asp114 in 5-HT₇) .
- NMR Relaxation Studies : Probe conformational flexibility of the ligand-receptor complex .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS applications?
- Methodological Answer :
- Lipophilicity Optimization : Adjust logP (via substituents like halogens) to enhance blood-brain barrier (BBB) penetration .
- Prodrug Design : Mask polar groups (e.g., amine) with ester linkers for improved bioavailability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
